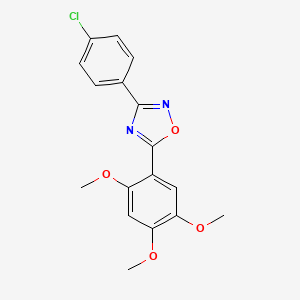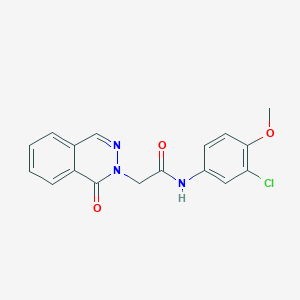
4-(2-chloro-4-methylbenzoyl)-1-piperazinecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chloro-4-methylbenzoyl)-1-piperazinecarbaldehyde, also known as CMPI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CMPI is a piperazine derivative that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarbaldehyde is not fully understood, but it is believed to involve the formation of a complex with metal ions or interaction with cellular components. In the case of its use as a fluorescent probe for detecting copper ions, this compound is thought to form a complex with copper ions, which results in a change in fluorescence intensity that can be detected.
In the case of its use as a photosensitizer for PDT, this compound is thought to interact with cellular components such as membranes and proteins, leading to the production of reactive oxygen species that can cause cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well-studied, but it is known to have high selectivity and sensitivity for detecting copper ions. It has also been shown to have high phototoxicity towards cancer cells, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarbaldehyde in lab experiments is its high selectivity and sensitivity for detecting copper ions. It is also relatively easy to synthesize, with an overall yield of around 50%. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in some applications.
Zukünftige Richtungen
There are several future directions for research on 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarbaldehyde. One area of interest is the development of more efficient synthesis methods to increase the overall yield of the process. Another area of research is the use of this compound in other applications, such as the detection of other metal ions or as a photosensitizer for other types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Synthesemethoden
The synthesis of 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarbaldehyde involves a multi-step process that starts with the reaction between 2-chloro-4-methylbenzoic acid and piperazine. The resulting product is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-(formylamino)benzaldehyde to produce this compound. The overall yield of the synthesis process is around 50%.
Wissenschaftliche Forschungsanwendungen
4-(2-chloro-4-methylbenzoyl)-1-piperazinecarbaldehyde has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for detecting metal ions. This compound has been found to have a high selectivity and sensitivity for detecting copper ions, making it a promising tool for studying copper-related diseases such as Wilson's disease.
Another area of research is the use of this compound as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to produce reactive oxygen species that can kill cancer cells. This compound has been shown to have high phototoxicity towards cancer cells, making it a potential candidate for PDT.
Eigenschaften
IUPAC Name |
4-(2-chloro-4-methylbenzoyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-10-2-3-11(12(14)8-10)13(18)16-6-4-15(9-17)5-7-16/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNVPTRKDMYHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone](/img/structure/B5864769.png)




![2,2,2-trichloro-N'-[(4-chlorophenyl)sulfonyl]ethanimidamide](/img/structure/B5864809.png)



![3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5864827.png)

![ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5864838.png)

![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5864847.png)